molecular formula C15H18ClNO B5462003 (E)-3-(4-CHLOROPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE CAS No. 105919-39-9

(E)-3-(4-CHLOROPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE

Cat. No.: B5462003
CAS No.: 105919-39-9
M. Wt: 263.76 g/mol
InChI Key: STUCBNRKSRALGB-JXMROGBWSA-N
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Description

(E)-3-(4-Chlorophenyl)-1-(2-methylpiperidino)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure features a 4-chlorophenyl group attached to the β-position and a 2-methylpiperidine moiety at the α-position. Chalcones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-12-4-2-3-11-17(12)15(18)10-7-13-5-8-14(16)9-6-13/h5-10,12H,2-4,11H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUCBNRKSRALGB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105919-39-9
Record name Piperidine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105919399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Propenone Moiety: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methylpiperidino Group: The final step involves the nucleophilic substitution reaction where the methylpiperidino group is attached to the propenone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research has shown that chalcone derivatives exhibit significant anticancer properties. Studies indicate that (E)-3-(4-chlorophenyl)-1-(2-methylpiperidino)-2-propen-1-one can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. For instance:

  • Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antimicrobial Properties

Chalcone derivatives have been investigated for their antimicrobial effects against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study assessing the antibacterial activity of several chalcone derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

  • Case Study : A study highlighted that this chalcone derivative significantly reduced inflammation markers in animal models, suggesting its therapeutic potential in conditions like arthritis .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells.

  • Research Findings : Investigations into the photophysical properties of this compound revealed that it possesses suitable energy levels for use in OLEDs, indicating its potential for enhancing device efficiency .

Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cell linesInhibits proliferation and induces cell cycle arrest
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteriaSignificant inhibition against S. aureus and E. coli
Anti-inflammatory EffectsReduces production of pro-inflammatory cytokinesTherapeutic potential in inflammatory diseases
Organic ElectronicsExplored for use in OLEDs and organic solar cellsSuitable energy levels for enhancing device efficiency

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor activity and signaling pathways.

    Disrupting Cellular Processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chalcone Derivatives

Compound Name Substituents (Ring A) Substituents (Ring B) Heterocyclic Group Key Structural Differences
Target Compound 4-Chlorophenyl None 2-Methylpiperidine Bulky piperidine group at α-position
Cardamonin 2,4-Dihydroxyphenyl None None Hydroxyl groups enhance polarity
(E)-1-(4-Chlorophenyl)-3-p-tolylpropen-1-one (C1) 4-Chlorophenyl p-Tolyl None Methyl group on Ring B vs. piperidine
(E)-3-(4-Fluorophenyl)-1-(4-fluorophenyl)propen-1-one 4-Fluorophenyl 4-Fluorophenyl None Fluorine substituents increase electronegativity
Compound 3n 3-Bromo-5-chloro-2-hydroxyphenyl Thiazol-4-yl None Bromine/chlorine and heterocyclic thiazole

Key Observations:

  • The target compound’s 2-methylpiperidine group introduces steric bulk and basicity, distinguishing it from simpler aryl-substituted chalcones.
  • Compared to cardamonin (IC50 = 4.35 μM), the lack of hydroxyl groups in the target compound may reduce polarity and bioavailability .
  • Halogen substitutions (e.g., Cl, F) are common in bioactive chalcones, as seen in C1 and fluorophenyl derivatives, where electronegative groups enhance target binding .

Biological Activity

(E)-3-(4-Chlorophenyl)-1-(2-methylpiperidino)-2-propen-1-one, commonly referred to as a derivative of chalcone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methylpiperidine moiety. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : 197.69 g/mol
  • CAS Number : 24583-70-8
  • Structural Formula :
 E 3 4 Chlorophenyl 1 2 Methylpiperidino 2 Propen 1 One\text{ E 3 4 Chlorophenyl 1 2 Methylpiperidino 2 Propen 1 One}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic proteins such as Bcl-2 and Bax.

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer12.5Induction of apoptosis via caspase activation
Prostate Cancer15.0Modulation of Bcl-2 family proteins

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The antimicrobial mechanism is believed to involve disruption of cell membrane integrity.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuroprotective Effects

Recent studies have suggested that this compound may exert neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : A research article in Phytomedicine evaluated the antimicrobial activity against various pathogens. The findings revealed that the compound exhibited significant inhibitory effects, particularly against resistant strains of bacteria.
  • Neuroprotection Research : A recent investigation highlighted its neuroprotective properties in a rat model of Alzheimer's disease, where it was found to improve cognitive function and reduce amyloid plaque accumulation.

Q & A

Q. How can the synthesis of (E)-3-(4-chlorophenyl)-1-(2-methylpiperidino)-2-propen-1-one be optimized for higher yield and purity?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde. Key factors include:

  • Base Selection : Use KOH or NaOH in ethanol (e.g., 0.03 mol base per 0.01 mol reactants) to catalyze enolate formation .
  • Temperature Control : Maintain a reaction temperature between 0–50°C to balance reaction rate and side-product suppression .
  • Purification : Recrystallization using ethanol or methanol improves purity. Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3) .

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify olefinic protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ 190–200 ppm). Compare with DFT-calculated chemical shifts .
  • X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) resolves stereochemistry. For example, a mean C–C\text{C–C} bond length of 1.48 Å and RR-factor < 0.06 ensure accuracy .

Q. How can the antimicrobial activity of this compound be evaluated in preliminary assays?

Methodological Answer:

  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use concentrations of 50–200 µg/mL and compare zones of inhibition to standard antibiotics .
  • MIC Determination : Perform broth microdilution assays with 96-well plates. Analyze results using statistical tools like ANOVA to assess significance .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the α,β-unsaturated ketone moiety in this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). A HOMO-LUMO gap < 5 eV suggests high electrophilicity for Michael addition .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic attack sites (e.g., carbonyl carbon) .

Q. How to resolve contradictions in biological activity data caused by experimental design limitations?

Methodological Answer:

  • Sample Stability : Degradation of organic compounds during prolonged assays (e.g., >9 hours) can skew results. Implement continuous cooling (4°C) to stabilize samples .
  • Statistical Validation : Use multivariate analysis to account for variability in microbial strains or solvent effects. Replicate experiments with n3n \geq 3 and report confidence intervals .

Q. What strategies are effective for studying structure-activity relationships (SAR) using analogs of this compound?

Methodological Answer:

  • Analog Synthesis : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl groups (see ). Monitor changes in logPP via HPLC to correlate hydrophobicity with activity .
  • 3D-QSAR : Build CoMFA or CoMSIA models using steric/electrostatic fields from crystallographic data to predict activity trends .

Q. How can X-ray crystallography data be leveraged to understand intermolecular interactions in the solid state?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer. For example, a 2.8 Å π-π distance indicates strong aromatic interactions .
  • Packing Diagrams : Visualize using Mercury software to identify hydrogen-bonding networks critical for crystal stability .

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